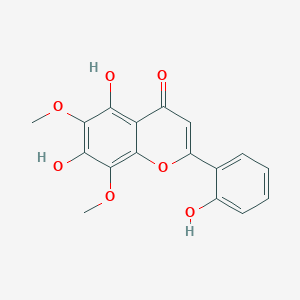
5,7,2'-Trihydroxy-6,8-dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,2′-trihydroxy-6,8-dimethoxyflavone (K36) is a high-affinity, naturally occurring flavonoid derivative isolated from the medicinal herb Scutellaria baicalensis Georgi.
Aplicaciones Científicas De Investigación
Antibacterial Activity
5,7,2'-Trihydroxy-6,8-dimethoxyflavone, isolated from plants like Acanthospermum hispidum DC, has demonstrated antibacterial properties. This compound showed effectiveness against a range of bacteria including Salmonella typii, Staphylococcus aureus, and Klebsiella pneumoniae. Its minimum inhibition concentration (MIC) varied from 0.001 to 0.20, indicating its potential as a natural antibacterial agent (Edewor & Olajire, 2011).
GABAA Receptor Complex Affinity
This flavone, found in Scutellaria baicalensis Georgi, has been evaluated for its affinity to the benzodiazepine site of the GABAA receptor complex. The study suggests potential implications in neurological research, particularly in exploring interactions with the GABAA receptor (Wang et al., 2002).
Cytotoxic and Anti-HIV Activities
Research has indicated that certain flavones, including 5,7,2'-Trihydroxy-6,8-dimethoxyflavone, may exhibit cytotoxic activity against various cell lines and possess anti-HIV properties. These findings open avenues for further exploration in cancer and HIV treatment research (Kongkum et al., 2012).
Antioxidant and Enzyme Inhibitory Properties
This compound has been studied for its antioxidant properties and its effects on enzymes like human carbonic anhydrase and acetylcholinesterase. Such studies provide insights into its potential use in managing oxidative stress-related diseases and neurological disorders (Durmaz, 2019).
Allelopathic Effects
In agricultural research, flavones like 5,7,2'-Trihydroxy-6,8-dimethoxyflavone have been isolated from allelopathic rice and shown to inhibit the growth of weeds and fungal pathogens. This suggests its potential application in developing natural herbicides and fungicides (Kong et al., 2004).
Potential in Chemoprevention
Studies have identified compounds like tricin, similar to 5,7,2'-Trihydroxy-6,8-dimethoxyflavone, as potential agents for cancer chemoprevention. This highlights the importance of these flavones in medical research focused on preventing cancer development (Armijos et al., 2016).
Propiedades
Número CAS |
159359-22-5 |
|---|---|
Nombre del producto |
5,7,2'-Trihydroxy-6,8-dimethoxyflavone |
Fórmula molecular |
C17H14O7 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(2-hydroxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 |
Clave InChI |
JWOKGWICZPPYPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
SMILES canónico |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
Sinónimos |
5,7,2'-TH-DMF 5,7,2'-trihydroxy-6,8-dimethoxyflavone K36 cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
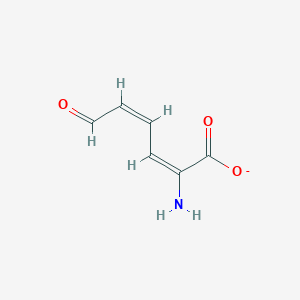
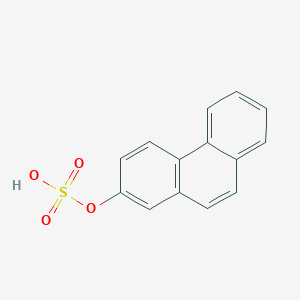
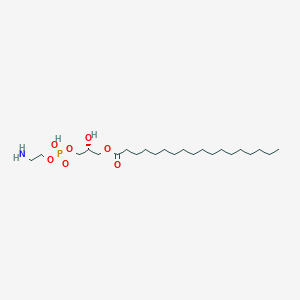
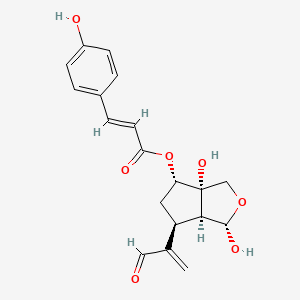
![N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1243094.png)
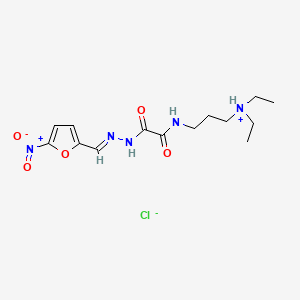
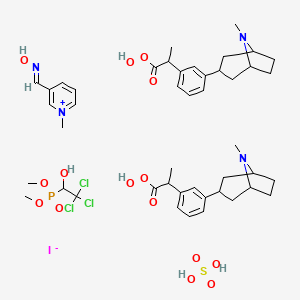
![N-(2,4-difluorophenyl)-2-[2-methylimino-4-oxo-3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1243099.png)
![ethyl 3-hydroxy-3-[2-(2-phenylethyl)-1H-benzimidazol-4-yl]propanoate](/img/structure/B1243101.png)
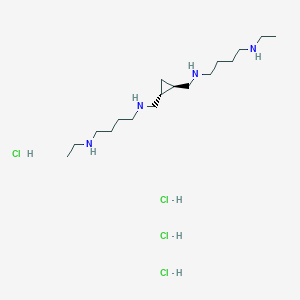
![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)
